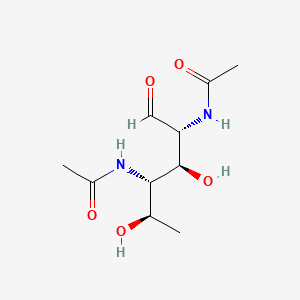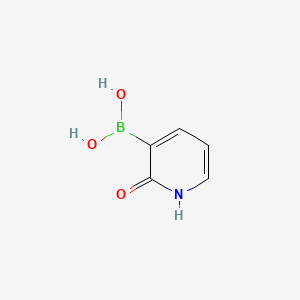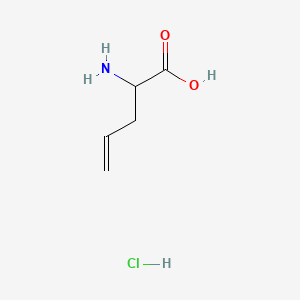![molecular formula C9H7N B585036 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine CAS No. 143799-42-2](/img/structure/B585036.png)
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine: is a chemical compound with the molecular formula C9H7N . It belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. Pyridines are known for their significant role in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing pyridine derivatives, including 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, is the Kröhnke pyridine synthesis . This method involves the reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds under mild reaction conditions . The reaction typically proceeds in glacial acetic acid or methanol, but it can also be performed under aqueous or solvent-free conditions .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the Hantzsch pyridine synthesis , which is a multi-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and ammonia . This method is favored for its high yield and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .
Aplicaciones Científicas De Investigación
3-[(1Z)-1-Buten-3-yn-1-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridine derivatives.
Biology: Pyridine derivatives are often used in the study of enzyme mechanisms and as ligands in coordination chemistry.
Medicine: Pyridine-based compounds are found in many pharmaceuticals due to their biological activity.
Industry: It is used in the production of agrochemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in catalysis and coordination chemistry . Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound of 3-[(1Z)-1-Buten-3-yn-1-yl]pyridine, known for its basicity and aromaticity.
2-Aminopyridine: A derivative with an amino group at the 2-position, used in the synthesis of pharmaceuticals.
3-Bromoimidazo[1,2-a]pyridine: A compound with a bromine atom and an imidazo ring fused to the pyridine ring.
Uniqueness
This compound is unique due to its buten-3-yn-1-yl substituent, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Propiedades
Número CAS |
143799-42-2 |
|---|---|
Fórmula molecular |
C9H7N |
Peso molecular |
129.162 |
Nombre IUPAC |
3-[(Z)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-5-9-6-4-7-10-8-9/h1,3-8H/b5-3- |
Clave InChI |
YHGAMRQAGLNGPK-HYXAFXHYSA-N |
SMILES |
C#CC=CC1=CN=CC=C1 |
Sinónimos |
Pyridine, 3-(1-buten-3-ynyl)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



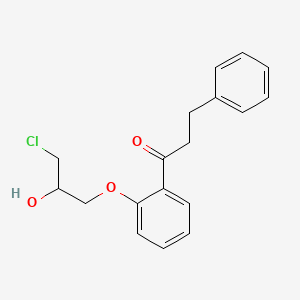

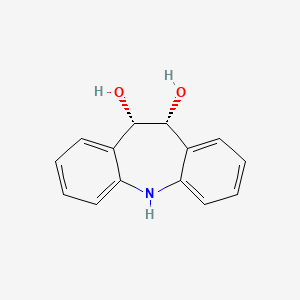

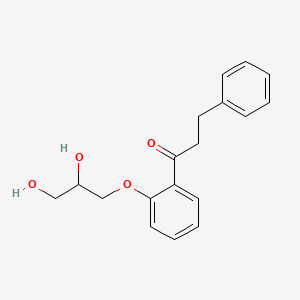
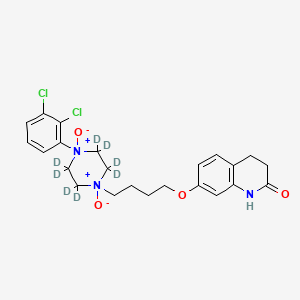
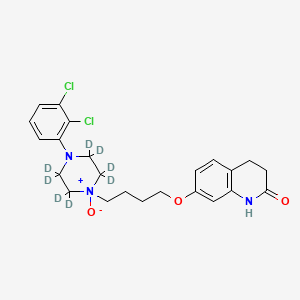
![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)

